molecular formula C10H11N3OS2 B494510 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 299443-63-3

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B494510
CAS No.: 299443-63-3
M. Wt: 253.3g/mol
InChI Key: QYUQIVQGVCXZOJ-UHFFFAOYSA-N
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Description

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenoxyethyl group attached to the sulfur atom and an amine group at the 2-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-phenoxyethanethiol with a suitable thiadiazole precursor. One common method is the cyclization of thiosemicarbazide derivatives with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The phenoxyethyl group can enhance its ability to penetrate cell membranes, while the thiadiazole ring can interact with specific proteins or nucleic acids, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the thiadiazole ring system is known for its stability and versatility in chemical reactions, making this compound a valuable tool in various research applications.

Properties

IUPAC Name

5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c11-9-12-13-10(16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQIVQGVCXZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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